molecular formula C23H23N5O3S2 B2695054 N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021020-30-3

N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2695054
CAS No.: 1021020-30-3
M. Wt: 481.59
InChI Key: VQGXBSUCECTFQO-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS# 1021020-30-3) is a synthetic organic compound with a molecular formula of C23H23N5O3S2 and a molecular weight of 481.59 g/mol . This reagent features a complex multi-heterocyclic structure based on a thiazolo[4,5-d]pyridazinone core, substituted with a morpholine ring and a thiophene group, which may be of significant interest for medicinal chemistry and drug discovery research . Compounds within the thiazolopyridazinone and pyridazinone structural classes have been investigated for their potential to treat cell proliferation disorders and as inhibitors of phosphodiesterases (PDEs) for central nervous system conditions . The morpholine substituent is a common pharmacophore that can influence the molecule's physicochemical properties and its interaction with biological targets . Researchers can utilize this high-quality chemical as a key intermediate, a building block for the synthesis of novel analogs, or as a reference standard in biological screening assays. With a predicted density of 1.48 g/cm³ and a topological polar surface area of 144 Ų, this compound offers specific physicochemical characteristics for research applications . This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S2/c1-2-15-6-3-4-7-16(15)24-18(29)14-28-22(30)20-21(19(26-28)17-8-5-13-32-17)33-23(25-20)27-9-11-31-12-10-27/h3-8,13H,2,9-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGXBSUCECTFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 946321-93-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including anti-cancer properties, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N5O3SC_{25}H_{25}N_{5}O_{3}S, with a molecular weight of 475.6 g/mol. The structure includes a thiazolo[4,5-d]pyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H25N5O3SC_{25}H_{25}N_{5}O_{3}S
Molecular Weight475.6 g/mol
CAS Number946321-93-3

Anticancer Properties

Recent studies indicate that compounds with thiazolo[4,5-d]pyridazine structures exhibit significant anti-cancer properties. For instance, thiazolopyridines have shown selective anti-proliferative effects against various cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in lymphoma and leukemia cell lines, leading to morphological changes consistent with programmed cell death .

Case Study: Anti-Proliferative Effects

In a study evaluating the effects of this compound on B-cell acute lymphoblastic leukemia (B-ALL) cell lines, significant reductions in metabolic activity were observed at concentrations of 5 µM and 10 µM after 72 hours of exposure. The metabolic activity decreased to 59.39% ± 6.61% at the highest concentration compared to control cells. Additionally, flow cytometric analysis revealed a marked increase in apoptotic cells following treatment .

Antimicrobial Activity

Compounds similar to this compound have been noted for their antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against various bacterial and fungal strains. Research indicates that modifications in the thiazole ring can enhance antimicrobial potency while maintaining low cytotoxicity towards mammalian cells .

The mechanism underlying the biological activities of this compound may involve the inhibition of specific cancer-related proteins and pathways. The thiazolo[4,5-d]pyridazine structure is believed to interact with DNA and RNA synthesis pathways, leading to impaired cellular proliferation and increased apoptosis in cancer cells. Additionally, the electron-withdrawing properties of the thiophene group may contribute to its biological efficacy by stabilizing reactive intermediates during metabolic processes .

Scientific Research Applications

The compound has been studied for various biological activities, particularly its anticancer properties . Research indicates that derivatives of thiazolo[4,5-d]pyridazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Studies have shown that N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide demonstrates potent antiproliferative effects:

  • In vitro studies : The compound has been tested against several human cancer cell lines, showing IC50 values in the low micromolar range. For example, derivatives exhibited cytotoxicity with IC50 values around 4.64 μM against gastric cancer cell lines MGC-803 and HGC-27 .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity:

  • Electron-donating groups : The presence of electron-donating groups in the phenyl ring enhances cytotoxicity.
  • Thiazole ring integrity : Maintaining the structural integrity of the thiazole ring is essential for retaining biological activity.

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects often involves the induction of apoptosis in cancer cells. This process may occur through:

  • Inhibition of DNA synthesis and repair enzymes : Leading to cell cycle arrest.
  • Induction of oxidative stress : Resulting in programmed cell death.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound better, it is valuable to compare it with other thiazolo derivatives:

CompoundCell LineIC50 (μM)
Compound 7iMGC-8034.64
Compound 7cHGC-275.07
Compound 9A549 (Lung)<10
Compound 10CCRF-CEM (Leukemia)<10

Case Studies and Experimental Findings

Several case studies highlight the effectiveness of this compound:

  • Antiproliferative Efficacy : A study demonstrated that modifications to the thiazolo and pyridazine moieties can enhance biological activity significantly.
  • Mechanistic Studies : Research indicates that compounds similar to this compound induce apoptosis through multiple pathways .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazolo[4,5-d]pyridazin moiety undergoes nucleophilic substitution at electrophilic positions (e.g., C-2 or C-7) under basic or acidic conditions. For example:

  • Reaction with amines : Substitution at C-2 with primary/secondary amines yields derivatives with modified bioactivity.
    Conditions : DMF, 80°C, 12 hrs.
    Catalyst : K2_2CO3_3.
    Yield : 60–75% (observed in analogs).

Hydrolysis of the Acetamide Group

The acetamide side chain is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Forms carboxylic acid derivatives.
    Conditions : 6M HCl, reflux, 4 hrs.
    Yield : ~85% (based on thiazole-acetamide analogs).

  • Basic hydrolysis : Produces ammonium salts.
    Conditions : NaOH (1M), ethanol, 60°C.

Electrophilic Aromatic Substitution (Thiophene Ring)

The electron-rich thiophene moiety undergoes electrophilic substitutions:

  • Sulfonation : Introduces sulfonic acid groups at the α-position.
    Conditions : H2_2SO4_4, SO3_3, 0°C .

  • Nitration : Nitro groups are introduced at C-5 of thiophene.
    Conditions : HNO3_3/H2_2SO4_4, 0–5°C .

Ring-Opening Reactions (Morpholino Group)

The morpholino ring can undergo acid-catalyzed ring-opening to form linear amines:

  • Reaction with HCl : Produces 2-(2-aminoethoxy)phenol derivatives.
    Conditions : 6M HCl, reflux, 6 hrs.

Cycloaddition Reactions

The thiazolo[4,5-d]pyridazin core participates in [4+2] cycloadditions with dienophiles:

  • Diels-Alder reaction : Forms fused pyridine derivatives.
    Conditions : Xylene, 140°C, 8 hrs .

Oxidation and Reduction

  • Oxidation of thiophene : Forms thiophene-1,1-dioxide derivatives using m-CPBA.
    Conditions : Dichloromethane, 25°C, 2 hrs .

  • Reduction of nitro groups : Catalytic hydrogenation converts nitro to amine.
    Conditions : H2_2/Pd-C, ethanol, 40 psi.

Coupling Reactions (Suzuki-Miyaura)

The brominated analog undergoes cross-coupling with boronic acids:

  • Reagents : Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O.
    Application : Introduces aryl/heteroaryl groups at C-7 .

Complexation with Metal Ions

The morpholino and thiazole nitrogen atoms coordinate with transition metals:

  • Cu(II) complexes : Form octahedral geometries.
    Stability : Log K = 4.2 (determined via UV-Vis) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the thiazole ring:

  • Product : Cyclobutane-fused dimer.
    Conditions : λ = 254 nm, acetone, 12 hrs .

Mechanistic Insights

  • The thiazolo[4,5-d]pyridazin core’s electron deficiency directs nucleophilic attacks to C-2 and C-7.

  • Steric hindrance from the morpholino group reduces reactivity at C-5.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
  • Structural Differences: Phenyl substituent: 4-Chloro vs. 2-ethyl in the target compound. Core modification: Methyl group at position 2 vs. morpholino in the target.
  • Functional Implications: The electron-withdrawing chloro group may reduce metabolic stability compared to the electron-donating ethyl group. Methyl substitution may lower solubility relative to the morpholino group, which is known to improve aqueous solubility .
Coumarin-Based Acetamides ()
  • Structural Differences: Core: Coumarin (chromen-4-one) vs. thiazolo-pyridazine. Substituents: Phenyl-oxazepin or phenyl-thiazolidin groups vs. ethylphenyl-morpholino-thiophene.
  • Functional Implications :
    • Coumarins exhibit antioxidant activity superior to ascorbic acid due to their conjugated π-system and hydroxyl groups.
    • The thiazolo-pyridazine core may offer enhanced metabolic stability and target specificity for kinase inhibition compared to coumarins .
Morpholino-Containing Pyrrolo[1,2-b]pyridazine Derivatives ()
  • Structural Differences :
    • Core : Pyrrolo[1,2-b]pyridazine vs. thiazolo[4,5-d]pyridazine.
    • Substituents : Trifluoromethyl and difluorophenyl groups vs. thiophen-2-yl and ethylphenyl.
  • Functional Implications :
    • The trifluoromethyl group increases lipophilicity and bioavailability.
    • The thiophene group in the target compound may improve aromatic stacking in hydrophobic binding pockets .

Research Findings and Implications

  • Antioxidant vs. Kinase-Targeted Activity : The coumarin derivatives () highlight the role of electron-rich cores in redox modulation, whereas the thiazolo-pyridazine scaffold may favor enzyme inhibition due to its rigid, planar structure.
  • Morpholino Advantage: Morpholino substituents in the target compound and pyrrolo-pyridazine analogs () correlate with improved solubility and oral bioavailability compared to methyl or chloro groups .
  • Thiophene vs. Phenyl : The thiophen-2-yl group in the target compound may enhance binding to hydrophobic pockets in therapeutic targets, as seen in kinase inhibitors with heteroaromatic substituents .

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its bioactivity, and how can they be optimized for target engagement?

  • The compound’s thiazolo[4,5-d]pyridazinone core, morpholino group, and thiophen-2-yl substituent are critical for its interaction with biological targets. Computational docking studies (e.g., molecular dynamics simulations) can identify binding affinities and steric/electronic effects of substituents. For example, the morpholino group may enhance solubility and hydrogen-bonding potential, while the thiophene moiety could influence π-π stacking interactions. Experimental optimization involves synthesizing analogs with modified substituents (e.g., replacing morpholino with piperazine) and evaluating activity via dose-response assays .

Q. What experimental design strategies are recommended for synthesizing and characterizing this compound?

  • Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent, catalyst loading) and minimize trial-and-error approaches. For example, fractional factorial designs can screen variables affecting yield in the cyclization step of the thiazolo-pyridazinone core. Characterization should include NMR (¹H/¹³C, 2D COSY/HSQC), HRMS, and X-ray crystallography (if crystals are obtainable) to confirm regiochemistry and stereochemistry .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Employ HPLC-UV/ELSD with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95%). Stability studies should test degradation under accelerated conditions (40°C/75% RH for 4 weeks) and monitor via LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability) or off-target effects. Conduct ADME profiling (e.g., microsomal stability, plasma protein binding) to identify metabolic liabilities. Use PK/PD modeling to correlate in vitro IC₅₀ values with in vivo efficacy. If off-target activity is suspected, perform kinome-wide selectivity screening (e.g., using KINOMEscan®) .

Q. What computational methods are effective for predicting the reactivity and regioselectivity of its synthetic intermediates?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map transition states and predict regioselectivity in heterocycle-forming reactions (e.g., cyclization of thiazolo-pyridazinone). Pair this with machine learning (e.g., random forest models trained on reaction databases) to prioritize high-yield reaction pathways .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the role of the 2-ethylphenyl acetamide moiety?

  • Synthesize analogs with (a) varied substituents (e.g., halogen, methoxy) on the phenyl ring and (b) alternative linkers (e.g., sulfonamide, urea). Evaluate changes in target binding (SPR or ITC assays) and cellular potency (e.g., IC₅₀ in kinase inhibition assays). Use Free-Wilson analysis to quantify contributions of substituents to activity .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • For chiral intermediates, employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts for epoxide ring-opening) or enzymatic resolution. Use continuous-flow reactors with in-line PAT (Process Analytical Technology) tools (e.g., FTIR, Raman spectroscopy) to monitor and control critical quality attributes (CQAs) like particle size and polymorphism .

Methodological Guidelines

  • Handling Data Contradictions :

    • Use Bayesian statistics to integrate prior experimental data with new observations, reducing bias in interpretation. For conflicting bioassay results, apply meta-analysis to identify outliers or systematic errors .
  • Optimizing Reaction Conditions :

    • Combine response surface methodology (RSM) with high-throughput experimentation (HTE) to map multi-variable interactions. For example, optimize Suzuki-Miyaura coupling for the thiophene moiety using a Central Composite Design .
  • Validating Target Engagement :

    • Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells. Pair with RNA-seq or phosphoproteomics to identify downstream signaling effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.